molecular formula C9H11NOS B13047529 7-(Methylsulfanyl)-2,3-dihydro-1-benzofuran-3-amine

7-(Methylsulfanyl)-2,3-dihydro-1-benzofuran-3-amine

Cat. No.: B13047529
M. Wt: 181.26 g/mol
InChI Key: VNSHMLSHHOLKQV-UHFFFAOYSA-N
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Description

7-(Methylsulfanyl)-2,3-dihydro-1-benzofuran-3-amine is a chemical compound built around the 2,3-dihydrobenzofuran (DHB) scaffold, a privileged structure in medicinal chemistry and drug discovery . This core framework is prevalent in numerous biologically active compounds and natural products, known for its diverse pharmacological potential . The specific substitution pattern of this amine, featuring a methylsulfanyl group at the 7-position, makes it a valuable intermediate for researchers exploring structure-activity relationships in the development of new therapeutic agents. The 2,3-dihydrobenzofuran core is recognized for its significant research applications. Compounds featuring this structure have been investigated for a broad spectrum of biological activities, including anti-tumor, antibacterial, anti-inflammatory, antidepressant, and anticonvulsant properties . As such, this compound serves as a versatile building block for the synthesis of more complex molecules aimed at these and other targets. Its amine functional group provides a key handle for further chemical modification, allowing for the creation of amides, sulfonamides, and Schiff bases, or for incorporation into larger molecular architectures. This product is intended for use in laboratory research and chemical synthesis only. For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C9H11NOS

Molecular Weight

181.26 g/mol

IUPAC Name

7-methylsulfanyl-2,3-dihydro-1-benzofuran-3-amine

InChI

InChI=1S/C9H11NOS/c1-12-8-4-2-3-6-7(10)5-11-9(6)8/h2-4,7H,5,10H2,1H3

InChI Key

VNSHMLSHHOLKQV-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=CC2=C1OCC2N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Methylsulfanyl)-2,3-dihydro-1-benzofuran-3-amine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, starting from 2-hydroxybenzaldehyde, the compound can be synthesized through a series of steps including methylation, cyclization, and amination.

    Methylation: The hydroxyl group of 2-hydroxybenzaldehyde is methylated using methyl iodide in the presence of a base such as potassium carbonate.

    Cyclization: The methylated product undergoes cyclization in the presence of a suitable catalyst to form the benzofuran ring.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

7-(Methylsulfanyl)-2,3-dihydro-1-benzofuran-3-amine undergoes various types of chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the methylsulfanyl group or to convert the amine group to a different functional group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: De-methylsulfanylated products, modified amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Pharmaceutical Applications

The compound has been studied for its potential therapeutic effects in various medical conditions:

1. Antidepressant and Anticonvulsant Properties
Research indicates that derivatives of benzofuran compounds, including 7-(Methylsulfanyl)-2,3-dihydro-1-benzofuran-3-amine, exhibit significant antidepressant and anticonvulsant activities. These compounds are being explored for their ability to modulate neurotransmitter systems, which could be beneficial in treating mood disorders and epilepsy .

2. Hypoglycemic and Diuretic Effects
The compound has been noted for its hypoglycemic (blood sugar-lowering) and diuretic (promoting urine production) properties. These effects make it a candidate for further development in managing diabetes and hypertension .

3. Acetylcholinesterase Inhibition
Studies on related benzofuran compounds have shown promising results as acetylcholinesterase inhibitors, which are crucial in the treatment of Alzheimer's disease. The inhibition of this enzyme can lead to increased levels of acetylcholine, thereby enhancing cognitive function . The specific activity of this compound in this regard remains an area for future investigation.

The biological activities associated with benzofuran derivatives are diverse:

1. Anticancer Activity
Benzofuran compounds have demonstrated anticancer properties against various cell lines. For instance, certain synthesized benzofuran derivatives have shown efficacy against ovarian cancer cells, suggesting that this compound may also possess similar properties .

2. Antioxidant Properties
These compounds are known for their antioxidant capabilities, which help combat oxidative stress in cells. This property is vital for preventing cellular damage and could play a role in the development of therapies for age-related diseases .

Synthesis and Case Studies

The synthesis of this compound can be achieved through various chemical pathways. One notable method involves the cycloaddition reactions that yield high yields of benzofurans under mild conditions .

Case Study Insights

A case study involving the synthesis of benzofuran derivatives highlighted the efficiency of microwave-assisted synthesis techniques. This method not only improves yield but also reduces reaction times significantly compared to traditional methods .

Mechanism of Action

The mechanism of action of 7-(Methylsulfanyl)-2,3-dihydro-1-benzofuran-3-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or activate receptors that trigger specific cellular responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 7-(Methylsulfanyl)-2,3-dihydro-1-benzofuran-3-amine with structurally analogous compounds featuring substitutions at the 7-position:

Compound Name Substituent (7-position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
This compound -SCH₃ C₉H₁₁NOS ~181.27 High lipophilicity; potential agrochemical intermediate (inferred)
(S)-7-Fluoro-2,3-dihydrobenzofuran-3-amine (free base) -F C₈H₈FNO 153.15 Bioactive intermediate; used in drug discovery
7-Chloro-2,3-dihydro-1-benzofuran-3-amine -Cl C₈H₈ClNO 169.61 Pharmaceutical intermediate; moderate lipophilicity
7-Bromo-2,3-dihydro-1-benzofuran-3-amine -Br C₈H₈BrNO 214.06 Heavy atom effect; used in crystallography
7-(Difluoromethyl)-2,3-dihydro-1-benzofuran-3-amine -CF₂H C₉H₉F₂NO 185.17 Enhanced metabolic stability; agrochemical applications

Structural and Electronic Differences

  • Electron-withdrawing vs. Electron-donating Effects : Halogen substituents (-F, -Cl, -Br) are electron-withdrawing, reducing electron density on the benzofuran ring. In contrast, the methylsulfanyl group (-SCH₃) is weakly electron-donating due to sulfur’s lone pairs, which may enhance nucleophilic reactivity .
  • Lipophilicity: The methylsulfanyl group increases logP (octanol-water partition coefficient) compared to halogens, suggesting greater membrane permeability. For example, the logP of the chloro analog is ~1.5, while the methylsulfanyl derivative is estimated at ~2.3 .

Research Findings and Trends

  • Crystallography : SHELX software is widely used for structural determination of benzofuran derivatives, including dihydrobenzofuran-3-amine analogs .
  • Biological Activity: Methylsulfanyl-substituted glucosinolates (e.g., 6-(methylsulfanyl)hexyl GSL) exhibit insecticidal properties, suggesting analogous bioactivity in benzofuran derivatives .

Biological Activity

7-(Methylsulfanyl)-2,3-dihydro-1-benzofuran-3-amine is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C9H11NOSC_9H_{11}NOS and a molecular weight of approximately 185.25 g/mol. Its structure includes a benzofuran core with a methylsulfanyl group and an amine functional group, which are critical for its biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes such as growth and apoptosis, suggesting potential applications in cancer therapy.
  • Neurotransmitter Modulation : Preliminary studies indicate that it may influence neurotransmitter systems, particularly serotonergic and dopaminergic pathways, which could be beneficial in treating mood disorders.
  • Antimicrobial Activity : The compound has demonstrated activity against various pathogens, indicating potential use as an antimicrobial agent.

Biological Activity Overview

Activity TypeFindings
Anticancer Inhibits BET proteins; selective for cancer cell lines
Neuropharmacological Potential antidepressant effects; modulates serotonin receptors
Antimicrobial Exhibits activity against Mycobacterium species and other pathogens

Anticancer Properties

Research has highlighted the anticancer potential of this compound through its ability to inhibit BET domain proteins. A study showed significant selectivity for the second bromodomain (BD2), with a 1000-fold selectivity over BD1, indicating its potential as a targeted cancer therapy.

Case Study: BET Protein Inhibition

In vitro assays demonstrated that this compound effectively inhibited cancer cell proliferation while maintaining low toxicity levels. This selectivity suggests that it may serve as a scaffold for developing new anticancer drugs targeting BET proteins.

Neuropharmacological Effects

The compound's interaction with neurotransmitter systems positions it as a candidate for neuropharmacological applications. Studies have indicated that it may exert anti-inflammatory and analgesic effects, although further research is necessary to confirm these properties.

Case Study: Neurotransmitter Interaction

An investigation into its effects on serotonin receptors revealed potential antidepressant effects, with animal models showing improved behavioral outcomes following treatment with the compound.

Antimicrobial Activity

This compound has shown promising antimicrobial properties against various pathogens. It has been evaluated for its ability to inhibit Mycobacterium tuberculosis and other mycobacterial species, demonstrating significant efficacy compared to conventional treatments like isoniazid .

Case Study: Antimycobacterial Activity

In experimental models, the compound exhibited a low minimum inhibitory concentration (MIC) against M. avium and M. kansasii, indicating its potential as an alternative treatment for mycobacterial infections .

Q & A

Q. What are the common synthetic routes for preparing 7-(Methylsulfanyl)-2,3-dihydro-1-benzofuran-3-amine, and how can reaction conditions be optimized?

A typical synthesis involves refluxing ethyl 2-(5-fluoro-7-methyl-3-methylsulfanyl-1-benzofuran-2-yl)acetate with potassium hydroxide in methanol/water, followed by acidification and purification via column chromatography (e.g., ethyl acetate as eluent) . Optimization includes controlling reaction time (e.g., 5 hours for hydrolysis) and temperature (reflux conditions). Purity can be enhanced by recrystallization from solvents like benzene.

Q. What techniques are recommended for characterizing the purity and structure of this compound?

  • Purity : HPLC with UV detection (≥95% purity threshold) and melting point analysis (e.g., 436–437 K as a benchmark) .
  • Structural confirmation : X-ray crystallography to resolve planar benzofuran units and intermolecular hydrogen bonding (e.g., O–H⋯O interactions) . NMR (¹H/¹³C) and FTIR can validate functional groups like the methylsulfanyl and amine moieties.

Q. What are the key pharmacological activities reported for benzofuran derivatives structurally similar to this compound?

Benzofuran analogs exhibit antimicrobial, antitumor, and antiviral activities. For example, derivatives with halogen or methyl substituents show enhanced antibacterial properties due to improved lipophilicity and target binding .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. X-ray) for this compound?

  • X-ray crystallography provides definitive spatial arrangement data, resolving ambiguities in NMR peak assignments (e.g., distinguishing diastereotopic protons) .
  • Computational modeling : Use density functional theory (DFT) to simulate NMR spectra and compare with experimental data.
  • Dynamic NMR : Apply variable-temperature studies to detect conformational changes affecting spectral splitting.

Q. How can researchers design experiments to study the effect of substituents on the compound’s bioactivity?

  • Structure-activity relationship (SAR) : Synthesize analogs with varied substituents (e.g., fluoro, methoxy, or chloro groups at positions 4, 5, or 7) and test against microbial or cancer cell lines .
  • Experimental controls : Include reference compounds like (R)-6-methyl-2,3-dihydrobenzofuran-3-amine hydrochloride to benchmark activity .
  • Data analysis : Use multivariate regression to correlate substituent electronic/hydrophobic parameters with IC₅₀ values.

Q. What strategies mitigate challenges in crystallizing this compound for X-ray studies?

  • Solvent selection : Slow evaporation of benzene solutions yields high-quality single crystals .
  • Temperature gradients : Gradual cooling from 350 K to room temperature reduces lattice defects.
  • Additives : Introduce trace co-solvents like chloroform to stabilize intermolecular hydrogen bonds .

Q. How can intermolecular interactions (e.g., hydrogen bonding) be quantitatively assessed in this compound’s solid-state structure?

  • X-ray diffraction : Measure bond lengths and angles (e.g., O–H⋯O distances of ~2.8 Å) .
  • Hirshfeld surface analysis : Quantify interaction contributions (e.g., % H-bonding vs. van der Waals contacts).
  • Thermal analysis : Correlate melting points with packing efficiency (e.g., higher melting points indicate stronger intermolecular forces) .

Data Contradiction and Validation

Q. How should conflicting bioactivity data between in vitro and in silico models be addressed?

  • Replicate assays : Perform dose-response curves in triplicate using standardized cell lines (e.g., HEK293 or HeLa).
  • Molecular docking : Compare binding affinities with experimental IC₅₀ values to identify false positives.
  • Metabolic stability testing : Rule out discrepancies caused by compound degradation in cell culture media.

Q. What methods validate the stereochemical purity of chiral analogs of this compound?

  • Chiral HPLC : Use columns like Chiralpak IA/IB to resolve enantiomers .
  • Optical rotation : Compare specific rotation values with literature data for (R)- or (S)-configured derivatives .
  • Circular dichroism (CD) : Confirm absolute configuration via Cotton effects.

Methodological Best Practices

  • Synthetic reproducibility : Document reaction parameters (e.g., solvent ratios, catalyst loadings) to ensure consistency .
  • Data reporting : Include crystallographic data (CCDC deposition numbers) and spectral raw files in supplementary materials.
  • Ethical compliance : Adhere to institutional guidelines for handling biologically active compounds, especially those with unconfirmed toxicity profiles.

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